molecular formula C14H16FNO3 B7590247 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid

Cat. No. B7590247
M. Wt: 265.28 g/mol
InChI Key: IJVAPADEPVKJCW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid, also known as FPPA, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. FPPA is a derivative of the natural amino acid L-lysine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid works by inhibiting the activity of a key enzyme called lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. By inhibiting LSD1, 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid is able to alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid has a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to improve glucose metabolism in diabetic mice and protect against neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid in lab experiments is its specificity for LSD1, which allows researchers to study the effects of inhibiting this enzyme in a controlled manner. However, one limitation is that 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid. One area of interest is the development of more potent and selective LSD1 inhibitors that could have greater therapeutic potential. Another area of interest is the investigation of 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid's effects on other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanisms underlying 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid's effects on cellular processes and to optimize its use in therapeutic applications.

Synthesis Methods

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid can be synthesized through a multistep process that involves the use of various reagents and catalysts. One common method involves the reaction of L-lysine with acetyl chloride to produce N-acetyl-L-lysine, which is then reacted with ethyl chloroformate to form N-carbobenzoxy-L-lysine. This compound is then reacted with 3-fluorobenzaldehyde in the presence of a palladium catalyst to form 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid.

Scientific Research Applications

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. One study found that 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid was able to inhibit the growth of breast cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Other studies have shown that 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid can improve glucose metabolism in diabetic mice and protect against neurodegeneration in animal models of Alzheimer's disease.

properties

IUPAC Name

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c15-12-5-3-4-11(10-12)7-8-13(17)16-9-2-1-6-14(18)19/h3-5,7-8,10H,1-2,6,9H2,(H,16,17)(H,18,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVAPADEPVKJCW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid

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